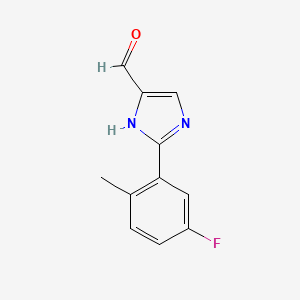
2-(2-chloro-4-fluorophenyl)-1H-imidazole-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-chloro-4-fluorophenyl)-1H-imidazole-5-carbaldehyde is a chemical compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which is attached to the imidazole ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 2-(2-chloro-4-fluorophenyl)-1H-imidazole-5-carbaldehyde involves several steps. One common method includes the reaction of 2-chloro-4-fluoroaniline with glyoxal in the presence of an acid catalyst to form the imidazole ring. The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction. Industrial production methods may involve optimization of these conditions to increase yield and purity.
Analyse Des Réactions Chimiques
2-(2-chloro-4-fluorophenyl)-1H-imidazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The chloro and fluoro groups on the phenyl ring can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-(2-chloro-4-fluorophenyl)-1H-imidazole-5-carbaldehyde is used in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and protein binding.
Medicine: This compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-(2-chloro-4-fluorophenyl)-1H-imidazole-5-carbaldehyde involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of cytokine production and suppression of intracellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-(2-chloro-4-fluorophenyl)-1H-imidazole-5-carbaldehyde include:
2-chloro-4-fluorophenylboronic acid: Used in organic synthesis and as a building block for more complex molecules.
2-chloro-4-fluorophenol: Known for its use in the synthesis of pharmaceuticals and agrochemicals.
2-chloro-4-fluorotoluene: Utilized in the production of various chemical intermediates.
Propriétés
Formule moléculaire |
C10H6ClFN2O |
|---|---|
Poids moléculaire |
224.62 g/mol |
Nom IUPAC |
2-(2-chloro-4-fluorophenyl)-1H-imidazole-5-carbaldehyde |
InChI |
InChI=1S/C10H6ClFN2O/c11-9-3-6(12)1-2-8(9)10-13-4-7(5-15)14-10/h1-5H,(H,13,14) |
Clé InChI |
ADVKTKMHQYSGCL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1F)Cl)C2=NC=C(N2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



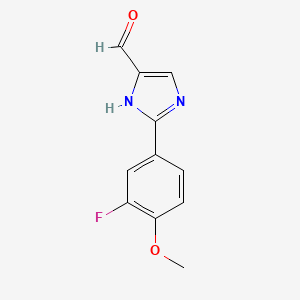
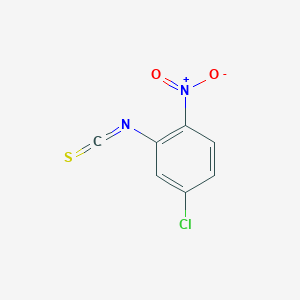

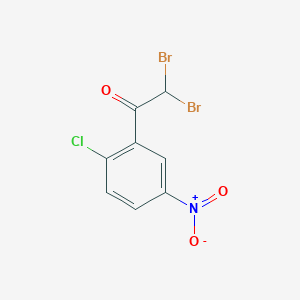


![5-Bromo-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one](/img/structure/B13687375.png)
![3-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile](/img/structure/B13687381.png)
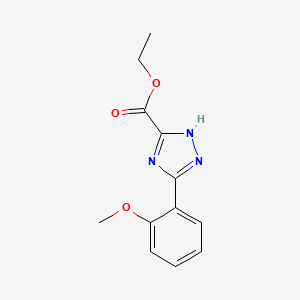
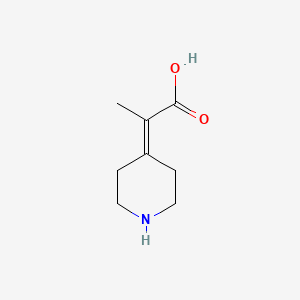
![2-(1-Methyl-1H-benzo[d]imidazol-2-yl)-1H-indene-1,3(2H)-dione](/img/structure/B13687413.png)

